molecular formula C15H13BrN2O B8198621 (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8198621
M. Wt: 317.18 g/mol
InChI Key: RAKCIORFQZQCIL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group, a bromopyridine moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Bromopyridine Moiety: This step often involves a nucleophilic substitution reaction where a bromopyridine derivative is introduced to the dihydrooxazole ring.

    Addition of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the dihydrooxazole ring can act as a hydrogen bond acceptor or donor, facilitating binding to biological targets.

Comparison with Similar Compounds

(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole can be compared to other similar compounds, such as:

    (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole: This compound features a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

    (S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.

    (S)-4-Benzyl-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole: The methyl group can influence the compound’s steric properties and its overall reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4S)-4-benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKCIORFQZQCIL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.